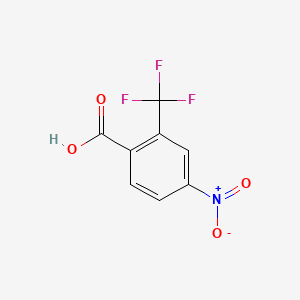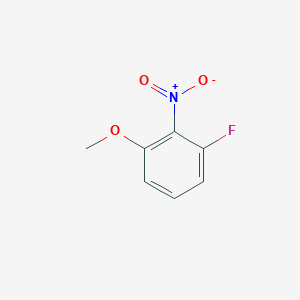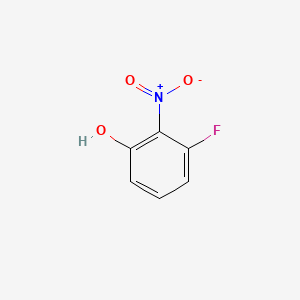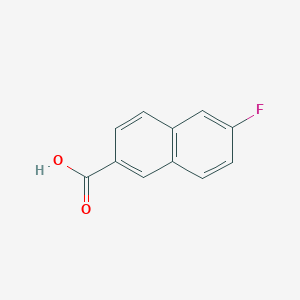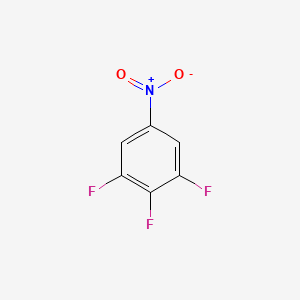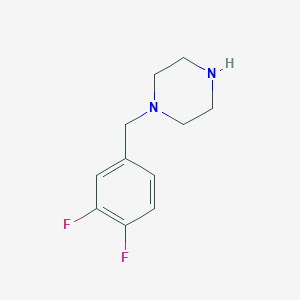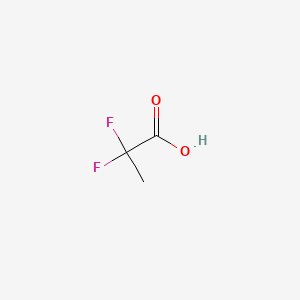
1,1,1-Trifluoro-3-(phenethylamino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-phenylacetone is a trifluoromethyl ketone . Its in vitro neuroprotective potency against low K (+)-induced apoptosis in cerebellar granule neurons (CGNs) by different pathways has been reported .
Synthesis Analysis
Novel heterocyclizations have been investigated based on the reaction of the complex between trifluoromethanesulfonic anhydride and 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one with 2,2’-biindolyl and N,N’-dipyrrolylmethane leading to closure of 6- or 7-membered rings .Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoro-3-phenylacetone is C9H7F3O . The structure includes a trifluoromethyl group attached to a carbonyl group, which is further connected to a phenyl group .Chemical Reactions Analysis
Unfortunately, the application of 1,1,1-trifluoro-3-iodopropane and 1,1,1-trifluoro-2-iodoethane, containing a shorter alkyl chain, did not allow for the preparation of the corresponding products, indicating limitations of this method .Physical And Chemical Properties Analysis
The density of 1,1,1-Trifluoro-3-phenylacetone is 1.22 g/mL at 25 °C(lit.) and its boiling point is 51-52 °C2 mm Hg(lit.) .Applications De Recherche Scientifique
Pharmacology
1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: has potential applications in pharmacology due to its structural similarity to bioactive compounds. It could serve as a precursor for the synthesis of pharmaceuticals that target central nervous system disorders, leveraging its phenethylamine moiety, which is a common feature in compounds with psychoactive properties .
Organic Synthesis
In organic chemistry, this compound can be utilized as a building block for complex molecules. Its trifluoromethyl group can increase the lipophilicity and metabolic stability of the derivatives, making it valuable for developing new medicinal compounds .
Analytical Chemistry
The compound’s unique structure allows it to be used as a standard or reagent in analytical methods. Its trifluoromethyl group can be detected using fluorine NMR, aiding in the structural elucidation of novel synthetic molecules .
Material Science
1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: may find applications in material science, particularly in the development of novel polymers or coatings. The presence of both amino and alcohol functional groups allows for crosslinking, which can enhance the properties of polymeric materials .
Biochemistry
This compound could be used in biochemistry research as a fluorinated analogue of natural metabolites, helping to study the metabolic pathways involving similar structures. Its incorporation into biomolecules could also be explored for the development of new diagnostic agents .
Environmental Science
In environmental science, the compound’s derivatives could be investigated for their properties as environmentally benign alternatives to more toxic substances. Its potential to form less harmful degradation products makes it an interesting candidate for green chemistry applications .
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(2-phenylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)10(16)8-15-7-6-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJRBCBVNZITOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382422 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | |
CAS RN |
400878-20-8 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




